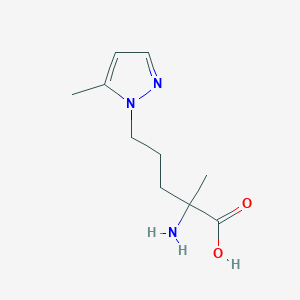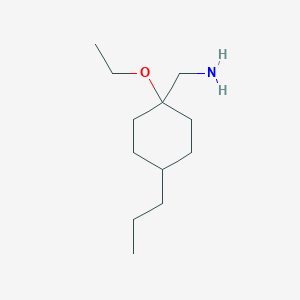![molecular formula C12H17NO2 B15325051 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine is an organic compound that features a benzodioxin moiety attached to a butan-2-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine typically involves the alkylation of phenolic hydroxyl groups followed by amination. One common route starts with 2,3-dihydroxybenzoic acid, which undergoes alkylation to form the benzodioxin ring. Subsequent steps include azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification to yield the final amine product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action for 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin moiety can engage in π-π interactions, while the amine group can form hydrogen bonds, facilitating binding to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: This compound features an imidazo[1,2-a]pyridine ring instead of a butan-2-amine chain.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound has a carboxylic acid group instead of an amine group.
Uniqueness
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine is unique due to its specific combination of the benzodioxin moiety and the butan-2-amine chain. This structure provides distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-9(13)2-3-10-4-5-11-12(8-10)15-7-6-14-11/h4-5,8-9H,2-3,6-7,13H2,1H3 |
Clave InChI |
YPVLHGGNPOLIFN-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC2=C(C=C1)OCCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B15324978.png)


![7-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B15324995.png)
![4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15325007.png)







